molecular formula C9H10F3NO2 B2513871 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol CAS No. 942996-03-4

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

Cat. No. B2513871
CAS RN: 942996-03-4
M. Wt: 221.179
InChI Key: ZWWLHDJVEDSDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is a chemical compound with the molecular formula C9H10F3NO . It is also known as (2R)-2-Amino-2-(4-trifluoromethyl-phenyl)-ethanol .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol consists of a phenyl ring substituted with a trifluoromethoxy group and an ethanolamine group . The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol can be influenced by factors such as its molecular structure and the nature of its functional groups. For instance, the presence of the trifluoromethoxy group could potentially affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Ethanol Therapy in Thyroid and Parathyroid Diseases

Ethanol, a component related to 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol, has been recognized for its sclerosing properties, offering interventional possibilities in the management of various benign and malignant lesions. Specifically, ultrasound-guided percutaneous ethanol injection therapy (PEIT) has shown promising results in treating autonomous thyroid nodules, benign solitary cold solid, cystic thyroid nodules, and parathyroid tumors. However, it's considered an experimental procedure due to the lack of prospective, randomized clinical trials comparing its effects with standard therapies (Bennedbaek, Karstrup, & Hegedüs, 1997).

Ethanol's Role in Forensic and Clinical Toxicology

Ethanol's analysis in bio-samples is crucial for determining acute alcohol use/abuse in both clinical and forensic settings. New biomarkers have been studied for evaluating acute and chronic ethanol use/abuse, with ethyl glucuronide (EtG) and 5-hydroxytryptophol (5-HTOL) emerging as significant markers in this context. These findings highlight ethanol's importance in understanding alcohol consumption patterns and its potential impacts (Soltaninejad & Shadnia, 2014).

Ethanol Pharmacokinetics in Neonates and Infants

Research into ethanol's pharmacokinetics in neonates and infants has underscored the need for caution in using ethanol-containing medications in these populations. While ethanol has been used in pediatric formulations, its safety and the appropriate exposure levels for neonates and infants have not been well characterized. This prompts a reevaluation of ethanol-containing medications' use to ensure safety and efficacy in vulnerable populations (Marek & Kraft, 2014).

Ethanol Locks in Catheter-Related Bloodstream Infections

Ethanol lock therapy (ELT) for catheter-related bloodstream infection (CRBSI) prophylaxis and treatment demonstrates that prophylactic ELT decreases the rates of infection and catheter removal. Additionally, ELT treatment, when used in combination with systemic antibiotics, shows high efficacy in achieving clinical cure and catheter salvage. These findings suggest ethanol's valuable role in managing CRBSI, contributing to improved patient outcomes in healthcare settings (Tan, Lau, & Guglielmo, 2014).

Future Directions

The future directions for research and development involving 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol could potentially include exploring its synthesis, reactivity, and potential applications. For instance, it could be interesting to investigate its potential use in the synthesis of other compounds or in various chemical reactions .

properties

IUPAC Name

2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWLHDJVEDSDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

CAS RN

942996-03-4
Record name 2-amino-2-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.